

A Comparative Analysis of Disulfide vs. Non-Disulfide Linkers in Antibody-Drug Conjugates

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Compound of Interest

Compound Name: 2-hydroxyethyl disulfide mono-Tosylate

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For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Linker Chemistry for Enhanced ADC Efficacy and Safety

The linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its stability, efficacy, and overall therapeutic index. The choice between a cleavable disulfide linker and a stable non-disulfide linker, such as a thioether-based linker, represents a pivotal decision in the development of next-generation ADCs. This guide provides an objective comparison of these two predominant linker strategies, supported by experimental data and detailed methodologies, to aid in the rational design of ADCs with improved clinical outcomes.

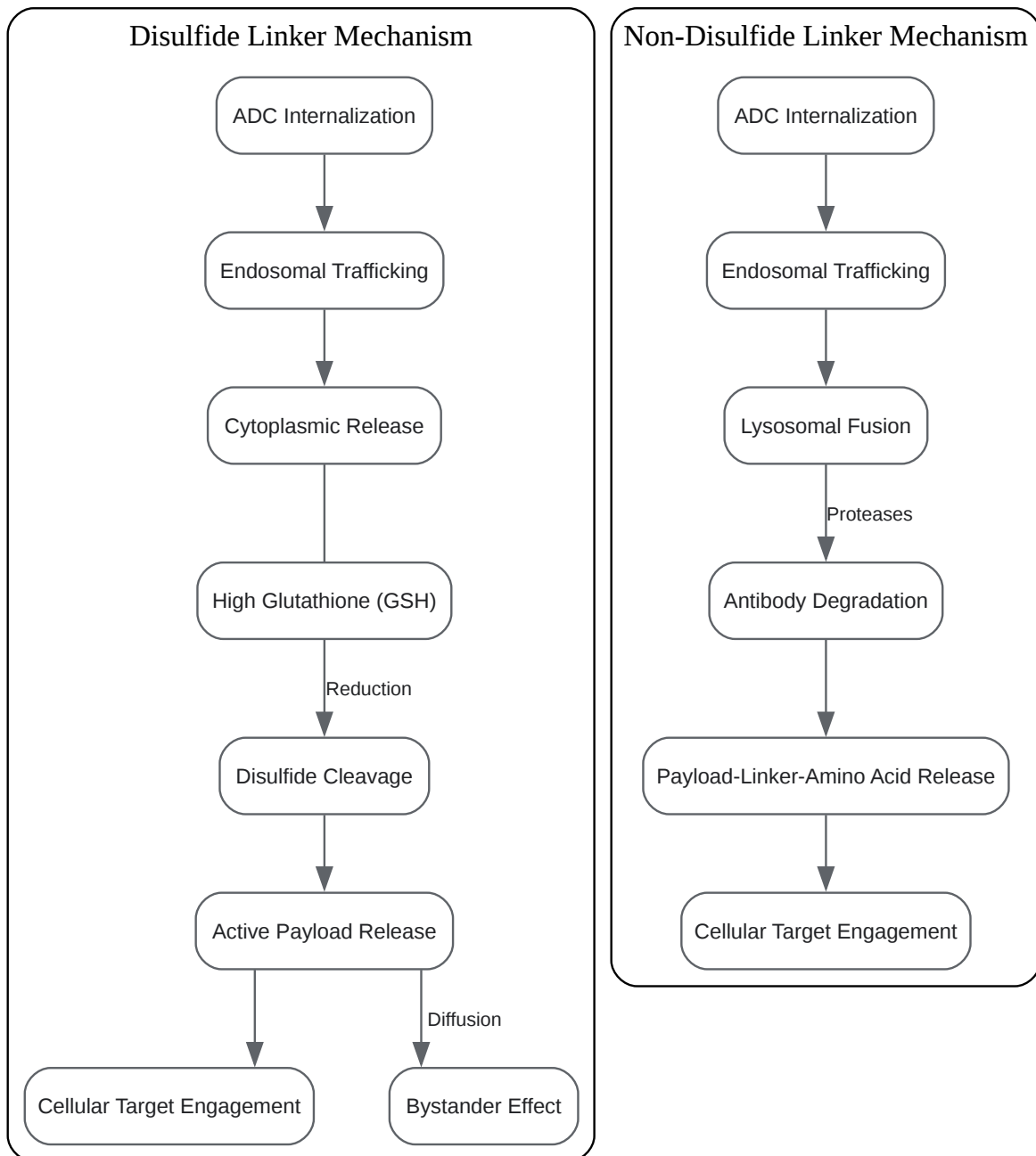
At a Glance: Disulfide vs. Non-Disulfide Linkers

Feature	Disulfide Linkers (Cleavable)	Non-Disulfide Linkers (e.g., Thioether)
Release Mechanism	Reduction of the disulfide bond in the high glutathione environment of the cell cytoplasm.	Proteolytic degradation of the antibody backbone within the lysosome.
Payload Release Form	Unmodified or minimally modified payload.	Payload attached to the linker and an amino acid residue.
Bystander Effect	Generally pronounced due to the release of a membrane-permeable payload.	Limited to absent, as the released payload is typically charged and less membrane-permeable.[1]
Plasma Stability	Can be variable; susceptible to premature cleavage in circulation, though newer designs show high stability.	Generally exhibit higher plasma stability.
In Vitro Potency (IC50)	Often similar to non-cleavable linker ADCs.	Often similar to cleavable linker ADCs.
In Vivo Efficacy	Can be superior, especially in heterogeneous tumors, due to the bystander effect.[2]	Potent in vivo activity, particularly for targets with high and homogeneous antigen expression.
Toxicity Profile	Potential for off-target toxicity if premature cleavage occurs.	Generally lower risk of off-target toxicity due to higher plasma stability.

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between disulfide and non-disulfide linkers lies in their payload release mechanism. Disulfide linkers are designed to be cleaved under specific reducing

conditions found within the target cell, while non-disulfide linkers release their payload upon the degradation of the antibody itself.





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